molecular formula C11H16ClNO2 B2879290 L-Beta-homophenylalanine  methyl ester, HCl CAS No. 186393-25-9

L-Beta-homophenylalanine methyl ester, HCl

Cat. No.: B2879290
CAS No.: 186393-25-9
M. Wt: 229.7
InChI Key: AQIIBDWIBUUNCO-PPHPATTJSA-N
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Mechanism of Action

Target of Action

It’s known that similar compounds are often used as building blocks for the manufacture of angiotensin-converting enzyme inhibitors .

Biochemical Pathways

L-Beta-homophenylalanine methyl ester, HCl is involved in the synthesis of angiotensin-converting enzyme inhibitors . These inhibitors affect the renin-angiotensin-aldosterone system, a critical biochemical pathway in blood pressure regulation and fluid balance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Beta-homophenylalanine methyl ester, HCl typically involves the esterification of L-Beta-homophenylalanine. One common method is the reaction of L-Beta-homophenylalanine with methanol in the presence of an acid catalyst such as hydrochloric acid. This reaction results in the formation of the methyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

L-Beta-homophenylalanine methyl ester, HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

L-Beta-homophenylalanine methyl ester, HCl has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Beta-homophenylalanine methyl ester, HCl is unique due to its specific structure and properties, which make it particularly useful in peptide synthesis and other biochemical applications. Its ability to undergo various chemical reactions and its potential therapeutic applications further distinguish it from similar compounds.

Properties

IUPAC Name

methyl (3S)-3-amino-4-phenylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIIBDWIBUUNCO-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186393-25-9
Record name methyl (3S)-3-amino-4-phenylbutanoate hydrochloride
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